1-Benzyl-4-(3-naphthalen-1-yloxypropyl)piperazine;oxalic acid
Overview
Description
1-Benzyl-4-(3-naphthalen-1-yloxypropyl)piperazine;oxalic acid is a complex organic compound that belongs to the piperazine family. Piperazines are heterocyclic amines with a wide range of applications in medicinal chemistry, particularly as central nervous system stimulants and antihistamines . This compound is characterized by the presence of a benzyl group, a naphthalen-1-yloxypropyl group, and an oxalic acid moiety, making it a unique and versatile molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl-4-(3-naphthalen-1-yloxypropyl)piperazine typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often include the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like ethanol. The process can be summarized as follows:
Cyclization: The reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to the formation of protected piperazines.
Deprotection: The protected piperazines are then deprotected using thiophenol (PhSH) to yield the desired piperazine derivative.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using automated reactors and continuous flow systems to ensure high yield and purity. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
1-Benzyl-4-(3-naphthalen-1-yloxypropyl)piperazine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the benzyl or naphthalen-1-yloxypropyl groups using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Alkyl halides in the presence of a base like NaOH.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1-Benzyl-4-(3-naphthalen-1-yloxypropyl)piperazine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Benzyl-4-(3-naphthalen-1-yloxypropyl)piperazine involves its interaction with central nervous system receptors, particularly serotonin and dopamine receptors . The compound acts as a stimulant by increasing the release of these neurotransmitters, leading to enhanced neuronal activity. The molecular targets include the serotonin transporter (SERT) and dopamine transporter (DAT), which are involved in the reuptake of these neurotransmitters.
Comparison with Similar Compounds
Similar Compounds
1-Benzylpiperazine (BZP): A central nervous system stimulant with similar structural features but lacking the naphthalen-1-yloxypropyl group.
1-(3-Chlorophenyl)piperazine (mCPP): Another piperazine derivative with different pharmacological properties and used as a starting material for antidepressants.
Uniqueness
1-Benzyl-4-(3-naphthalen-1-yloxypropyl)piperazine is unique due to its combination of a benzyl group, a naphthalen-1-yloxypropyl group, and an oxalic acid moiety
Properties
IUPAC Name |
1-benzyl-4-(3-naphthalen-1-yloxypropyl)piperazine;oxalic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O.C2H2O4/c1-2-8-21(9-3-1)20-26-17-15-25(16-18-26)14-7-19-27-24-13-6-11-22-10-4-5-12-23(22)24;3-1(4)2(5)6/h1-6,8-13H,7,14-20H2;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQRUQYRVKOSDAT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCOC2=CC=CC3=CC=CC=C32)CC4=CC=CC=C4.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.